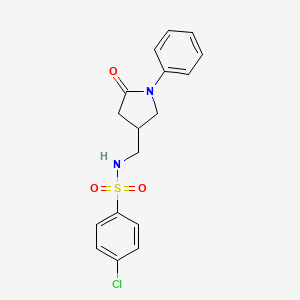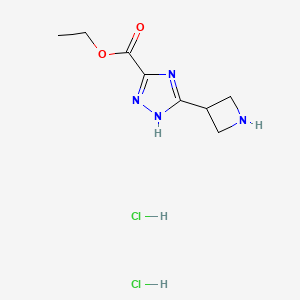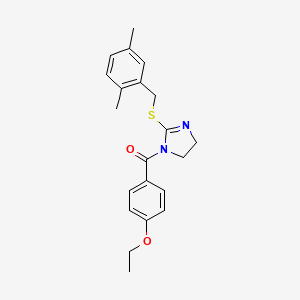
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is an intriguing synthetic compound It belongs to a family of chemicals known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 1,3,4-thiadiazole ring: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under reflux conditions.
Amination and Coupling Reactions: : The aminophenyl group is introduced through an aromatic nucleophilic substitution reaction. This step involves the reaction of 4-nitrophenylamine with ethyl acetoacetate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Final Coupling Reaction: : The last step involves the coupling of the amine-functionalized thiadiazole with methylphenylamine under dehydrating conditions to yield the target compound.
Industrial Production Methods
Batch Reactors: : In an industrial setting, batch reactors are commonly used to synthesize this compound, ensuring precise control over reaction conditions.
Continuous Flow Systems: : For large-scale production, continuous flow systems offer advantages in terms of scalability and consistency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenylamino group, to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo-butanate ester group, potentially converting it into a hydroxyl group.
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) are typical reducing agents used.
Substitution Conditions: : Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride (AlCl₃).
Major Products Formed from these Reactions
Oxidation products like sulfoxides and sulfones.
Reduced products such as alcohol derivatives of the ester group.
Various substituted derivatives with different functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: : The compound serves as a valuable intermediate in synthesizing more complex molecules.
Chemical Probes: : It is used in research as a probe to study reaction mechanisms and pathways.
Biology
Pharmacology: : Preliminary studies suggest potential pharmaceutical applications, including antimicrobial and anti-inflammatory properties.
Biomolecular Interactions: : Its structure allows for interaction studies with various biomolecules, providing insights into binding affinities and selectivity.
Medicine
Drug Development: : The compound's unique structure is investigated for developing new therapeutic agents, targeting diseases like cancer and infectious diseases.
Industry
Agricultural Chemicals:
Materials Science: : Usage in developing novel materials with specific desired properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets. These may include:
Enzyme Inhibition: : The structure suggests possible inhibition of enzymes involved in disease pathways.
Receptor Binding: : The compound may bind to specific receptors, modulating biological responses.
Pathways Involved: : It could impact signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its multi-functional structure and diverse reactivity. Similar compounds include:
Ethyl 4-((4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate: : Lacking the phenyl group.
Mthis compound: : Replacing the ethyl group with a methyl group.
The above compound's added phenyl group and specific ester linkage confer distinctive properties, making it particularly notable among its peers for research and application potential.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVUBLSGRMKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2753182.png)
![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2753185.png)

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)
![4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2753191.png)
![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)




![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2753203.png)
